molecular formula C8H8BrCl B1444734 1-(Bromomethyl)-2-chloro-4-methylbenzene CAS No. 868860-20-2

1-(Bromomethyl)-2-chloro-4-methylbenzene

Cat. No.: B1444734
CAS No.: 868860-20-2
M. Wt: 219.5 g/mol
InChI Key: NMLVMLXVZWSOGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1- (2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction .


Molecular Structure Analysis

The molecular structure of compounds related to 1- (Bromomethyl)-2-chloro-4-methylbenzene can be significantly influenced by the substituents and the crystalline environment. For example, solvates of 1,2-bis (bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and packing in the crystal lattice.


Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies. Electrochemical reductions of 1- (2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole . The electrochemical reduction of 1-bromo-4-nitrobenzene in ionic liquids shows the formation of arylzinc compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. It has been observed to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity.

Scientific Research Applications

Synthesis of Sulfur-functionalised Benzoquinones

The compound has been studied for its role in the regioselective bromination of benzene derivatives. Particularly, 1-(Bromomethyl)-2-chloro-4-methylbenzene and its analogs have been used as intermediates in the synthesis of sulfur-containing benzoquinone derivatives, highlighting their utility in organic synthesis and potential applications in various chemical industries (Aitken et al., 2016).

Structural Analysis and Solvate Formation

The structural characteristics of this compound and related compounds have been extensively studied. Research has focused on understanding the crystal structures and solvate formations of these compounds, providing insights into their chemical properties and reactivities. Such studies are crucial for the development of new materials and in the field of crystallography (Szlachcic et al., 2007).

Applications in Molecular Scaffolding

This compound derivatives have been utilized as scaffolds in the synthesis of complex molecules. For instance, these compounds serve as key intermediates in the preparation of molecular receptors, demonstrating their importance in the field of supramolecular chemistry (Wallace et al., 2005).

Synthesis of Anti-Cancer Drugs

Certain derivatives of this compound are key intermediates in the synthesis of anti-cancer drugs. The research in this domain highlights the potential therapeutic applications of these compounds, especially in the development of inhibitors for enzymes like thymidylate synthase, which are targets for cancer treatment (Cao Sheng-li, 2004).

Exploration of Molecular Packing and Interactions

Studies have also delved into the X-ray structure determinations of bromomethyl-substituted benzenes, providing valuable insights into the molecular packing, interactions, and structural variations of these compounds. This research is significant for understanding the physical properties and designing materials with desired characteristics (Jones et al., 2012).

Mechanism of Action

Safety and Hazards

1-(Bromomethyl)-2-chloro-4-methylbenzene is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLVMLXVZWSOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868860-20-2
Record name 1-(bromomethyl)-2-chloro-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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